molecular formula C6H12N2O3S B1610078 1,3-Dimethylimidazolium methanesulfonate CAS No. 521304-36-9

1,3-Dimethylimidazolium methanesulfonate

Cat. No.: B1610078
CAS No.: 521304-36-9
M. Wt: 192.24 g/mol
InChI Key: CUCZSYMTPDSMEL-UHFFFAOYSA-M
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Preparation Methods

Biological Activity

1,3-Dimethylimidazolium methanesulfonate (DMIM-SO₃CH₃) is an ionic liquid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylimidazolium cation and a methanesulfonate anion. Its properties make it a candidate for various applications in biological and medicinal chemistry. This article reviews the biological activity of DMIM-SO₃CH₃, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₆H₁₂N₂O₃S
  • Molar Mass : 178.24 g/mol
  • Physical State : Liquid at room temperature
  • Solubility : Highly soluble in water and polar solvents

Mechanisms of Biological Activity

  • Cellular Interaction :
    • DMIM-SO₃CH₃ interacts with cellular membranes and can influence membrane fluidity, potentially affecting cellular signaling pathways.
    • It has been observed to induce oxidative stress in various cell lines, leading to apoptosis through the activation of caspases and modulation of mitochondrial functions .
  • Antimicrobial Properties :
    • Research indicates that DMIM-SO₃CH₃ exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .
  • Enzyme Inhibition :
    • The compound has been shown to inhibit certain enzymes, which could be leveraged in drug development for conditions where enzyme activity needs to be modulated.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of DMIM-SO₃CH₃. Various studies have reported on its cytotoxic effects:

  • In Vitro Studies :
    • In human hepatocarcinoma cell lines (HepG2), DMIM-SO₃CH₃ demonstrated cytotoxicity with an EC50 value indicating significant cell death at higher concentrations .
    • The compound induces oxidative stress and apoptosis, with early effects observed in mitochondrial respiration and glucose metabolism .
  • In Vivo Studies :
    • Limited studies have been conducted on mammalian models; however, one study indicated acute toxicity with histopathological changes observed in liver tissues following administration .

Case Studies

  • Study on Hepatotoxicity :
    • A study investigated the effects of DMIM-SO₃CH₃ on liver cells, revealing that exposure led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Another study highlighted the antimicrobial properties of DMIM-SO₃CH₃ against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .

Comparative Analysis

PropertyThis compoundOther Ionic Liquids
SolubilityHighVariable
Antimicrobial ActivityYesSome
CytotoxicityModerate to HighVaries
Enzyme Inhibition PotentialYesYes

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CH4O3S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCZSYMTPDSMEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465048
Record name 1,3-Dimethylimidazolium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521304-36-9
Record name 1,3-Dimethylimidazolium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylimidazolium methanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl methanesulfonate (5.50 g; 50 mmol) was mixed with 1-methyl imidazolium (4.10 g; 50 mmol) and the reaction mixture was allowed to stand at room temperature (25° C.) for 60 hours. After this period of time, the yellow reaction mixture became solidified. The crystalline mass was crushed, washed two times with ethyl acetate and dried under vacuum, which produced colorless crystals of 1,3-dimethyl imidazolium methanesulfonate (8.16 g, 85% yield), melting point 93.1° C. RMN—1H (CDCl3) δ: 9.81 (1H, s, C—H imidazolium); 7.43 (2H, s, C—H imidazolium); 4.02 (6H, s, NCH3); 2.79 (3H, s, CH3SO3). RMN—13C (CDCl3) δ: 138.5 and 123.3 (C—H imidazolium); 39.4 (CH3SO3); 36.3 (NCH3).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6.64 g (80.9 mmol) of N-methylimidazole and 14.39 g (161.7 mmol) of dimethyl sulfite is stirred at 70° C. (temperature of the oil bath) for 72 hours under an inert-gas atmosphere (nitrogen) in a 100 ml round-bottomed flask with reflux condenser. The end of the reaction is determined by NMR measurement. The product is pumped off over the course of 2 hours in vacuo at 13.3 Pa and 80° C. (temperature of the oil bath), giving 15.22 g of 1,3-dimethylimidazolium methanesulfonate as a solid. The melting point is 72-73° C. The yield is 98%. The product is investigated by means of NMR spectroscopy.
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
14.39 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.